2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with methyl and dinitro groups, an acetamide linkage, and a trifluoromethyl-phenyl group. Its complex structure suggests potential utility in medicinal chemistry, materials science, and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by nitration to introduce the nitro groups. The methyl group is then added through alkylation. The acetamide linkage is formed by reacting the pyrazole derivative with an appropriate acylating agent. Finally, the trifluoromethyl-phenyl group is introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of
Properties
Molecular Formula |
C13H10F3N5O5 |
---|---|
Molecular Weight |
373.24g/mol |
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H10F3N5O5/c1-7-11(20(23)24)12(21(25)26)18-19(7)6-10(22)17-9-5-3-2-4-8(9)13(14,15)16/h2-5H,6H2,1H3,(H,17,22) |
InChI Key |
VKJBFLBHCWJCBU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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